2-(Benzylamino)butan-1-ol
Overview
Description
2-(Benzylamino)butan-1-ol is a chiral amino alcohol derivative. It is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile compound in organic synthesis. This compound is often used as a resolving agent for the preparation of optically active cyclopropanecarboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Benzylamino)butan-1-ol can be synthesized from its Schiff base by catalytic hydrogenation over palladium on carbon. The reaction can be carried out in various solvents such as toluene, methanol, hexane, dichloromethane, tetrahydrofuran, and ethyl acetate, under mild conditions (room temperature and atmospheric pressure) .
Industrial Production Methods: The industrial production of this compound typically involves the same catalytic hydrogenation process, optimized for large-scale production. The preparation of the Schiff base, a key intermediate, is also optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Benzylamino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a resolving agent for the preparation of optically active compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications due to its chiral nature.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
2-Benzylaminoethanol: Similar structure but with a shorter carbon chain.
2-(Benzylamino)-2-methylpropan-1-ol: Similar structure with a methyl group substitution.
Uniqueness: 2-(Benzylamino)butan-1-ol is unique due to its specific chiral center and the combination of amino and hydroxyl groups, which provide distinct reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
2-(benzylamino)butan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBTQBTIYCCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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